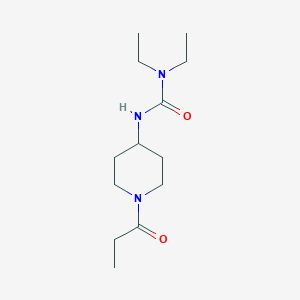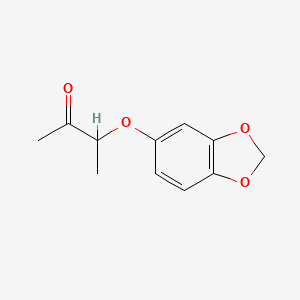
3-(1,3-Benzodioxol-5-yloxy)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is a chemical entity that can be associated with the benzodioxole family, a group of compounds that contain a 1,3-dioxole ring fused to a benzene ring. This particular compound also features a butanone moiety, indicating the presence of a four-carbon ketone. The structure suggests potential applications in synthetic organic chemistry, possibly as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related benzodioxole derivatives can be achieved through various methods. For instance, 1-hydroxy-3,5-dimethyl-2,4-benzodioates, which share a similar benzodioxole core, can be synthesized via [3+3] cyclocondensation reactions involving 1,3-bis(silyloxy)-1,3-butadienes and 3-ethoxycarbonyl-4-trimethylsilyloxy-3-penten-2-one . Although not directly related to the synthesis of 3-(1,3-Benzodioxol-5
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds for Biological Assays :
- Kamat et al. (2017) discussed the synthesis of tri-nitrogen chelating unsymmetrical Schiff base ligands using diacetyl monoxime with 2-hydrazino-benzothiazole/benzimidazole. These compounds were used in coordination with Ni(II) and Co(III) ions for potential anticancer and antimicrobial applications Kamat et al., 2017.
Dehydration of Bio-based Butanediol :
- Research by Zhang et al. (2012) focused on the dehydration of bio-based 2,3-butanediol to produce butanone using HZSM-5 zeolites. This process offers a green alternative for butanone production Zhang et al., 2012.
Organic Impurity Profiling :
- A study by Heather et al. (2017) examined the synthesis and organic impurity profile of methylone prepared from catechol, which included analyzing the impurities in intermediate compounds like 3,4-methylenedioxypropiophenone Heather et al., 2017.
Fragrance Material Review :
- McGinty et al. (2012) provided a toxicologic and dermatologic review of 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a fragrance ingredient structurally related to 3-(1,3-Benzodioxol-5-yloxy)-2-butanone McGinty et al., 2012.
Production of Key Intermediates for Pharmaceuticals :
- Lin et al. (2021) researched the production of 1-Hydroxy-2-butanone, a key intermediate for anti-tuberculosis pharmaceuticals, by whole cells of engineered E. coli Lin et al., 2021.
Antiradical Activity of Dioxolane Derivatives :
- Vol’eva et al. (2013) studied the antiradical activity of 1,3-benzodioxoles, demonstrating their ability to undergo one-electron oxidation and form stable radical cations Vol’eva et al., 2013.
Development of New Photoinitiators :
- Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative and evaluated its capability as a caged one-component Type II photoinitiator for free radical polymerization Kumbaraci et al., 2012.
Antibacterial Activity of Sulfonamide Derivatives :
- Aziz‐ur‐Rehman et al. (2015) synthesized N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine and evaluated their antibacterial activity Aziz‐ur‐Rehman et al., 2015.
Photoinduced Oxidative Annulation :
- Zhang et al. (2017) investigated the photoinduced oxidative annulation of certain butane-1,3-diones, demonstrating the formation of complex heterocyclic structures Zhang et al., 2017.
Metabolic Engineering for Chemical Production :
- Chen et al. (2015) conducted metabolic engineering of Klebsiella pneumoniae for the production of 2-Butanone from glucose, demonstrating a biological approach to produce this chemical Chen et al., 2015.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8(2)15-9-3-4-10-11(5-9)14-6-13-10/h3-5,8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVAECGUIYOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

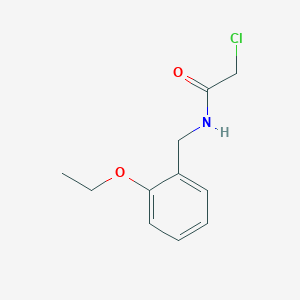
![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)
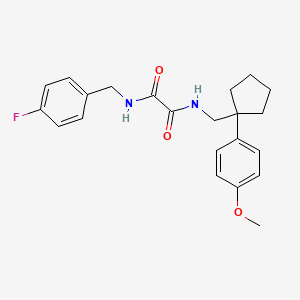
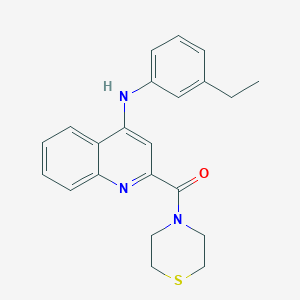

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3000657.png)
![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)

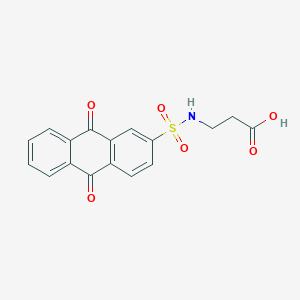

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)
![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)
